molecular formula C9H6BrNO B1603726 4-Bromoisoquinolin-5-ol CAS No. 651310-41-7

4-Bromoisoquinolin-5-ol

Cat. No.: B1603726
CAS No.: 651310-41-7
M. Wt: 224.05 g/mol
InChI Key: ICYBHMHMRXOUCL-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-5-ol (4-BIQ) is a heterocyclic compound that belongs to the class of isoquinolines. It is a colorless solid that is soluble in polar solvents such as water, ethanol, and acetone. 4-BIQ has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Regioselective Bromination : The bromination of isoquinoline derivatives, including methods for achieving regioselective monobromination to produce compounds like 4-Bromoisoquinolin-5-ol, highlights the sensitivity of this reaction to the choice of brominating agent, acid, temperature, and concentration. This process is crucial for subsequent applications in organic synthesis and medicinal chemistry (Brown & Gouliaev, 2004).

Synthesis of C4-Substituted Isoquinolines : Facile synthesis of C4-substituted isoquinolines from commercially available 4-bromoisoquinoline under Heck reaction conditions has been described. The cytotoxicity of these molecules against tumor cell lines indicates their potential for further study in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Medicinal Chemistry and Drug Development

Antitumor Activity : The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of this compound, showed promising antitumor activity against human tumor cell lines. This emphasizes the compound's relevance in the development of new chemotherapeutic agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Bioreductively Activated Prodrug Systems : Research into bioreductively activated prodrug systems highlighted the potential of using a 2-nitroimidazol-5-ylmethyl unit for selective drug delivery to hypoxic tissues, with 5-bromoisoquinolin-1-one acting as a key molecule in this context. This approach could enhance the targeted therapeutic index of antitumor drugs (Parveen, Naughton, Whish, & Threadgill, 1999).

Applications in Material Science

Synthesis of Novel Derivatives : The synthesis of 5-Azadibenzo[a,g]corannulene from 4-bromoisoquinoline showcases the compound's role in the construction of novel organic materials with potential applications in electronic devices and sensors (Tsefrikas, Greene, & Scott, 2017).

Mechanism of Action

Mode of Action

It’s known that the compound can be synthesized via a palladium-catalyzed electrocyclic reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound is related to isoquinolines and isoquinolin-1(2h)-ones, which are found in many natural products and synthetic pharmaceuticals . These compounds are known to interact with various biochemical pathways, but the exact pathways affected by 4-Bromoisoquinolin-5-ol remain to be determined.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it might be stable under various environmental conditions

Biochemical Analysis

Biochemical Properties

It is known that isoquinolines, a class of compounds to which 4-Bromoisoquinolin-5-ol belongs, are found in many natural products and synthetic pharmaceuticals . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound are not yet documented.

Molecular Mechanism

It is synthesized via a palladium-catalysed electrocyclic reaction , but its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be studied.

Properties

IUPAC Name

4-bromoisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYBHMHMRXOUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621089
Record name 4-Bromoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651310-41-7
Record name 4-Bromoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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